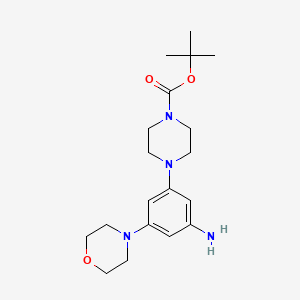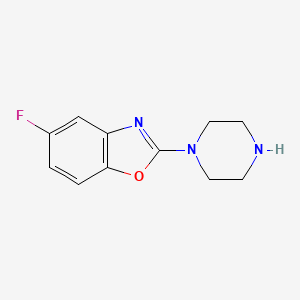![molecular formula C19H14BrCl B13077887 5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene is a chemical compound with the molecular formula C19H14BrCl It is a derivative of benzo[c]fluorene, characterized by the presence of bromine and chlorine atoms at specific positions on the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 7,7-dimethyl-7H-benzo[c]fluorene. The reaction conditions often require the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene
- 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene
- 7,7-Dimethyl-7H-benzo[c]fluorene
Uniqueness
5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to its analogs. This dual halogenation enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C19H14BrCl |
|---|---|
Molecular Weight |
357.7 g/mol |
IUPAC Name |
5-bromo-9-chloro-7,7-dimethylbenzo[c]fluorene |
InChI |
InChI=1S/C19H14BrCl/c1-19(2)15-9-11(21)7-8-14(15)18-13-6-4-3-5-12(13)17(20)10-16(18)19/h3-10H,1-2H3 |
InChI Key |
YDMRTPMEOUWQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)C3=C1C=C(C4=CC=CC=C43)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine](/img/structure/B13077823.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)

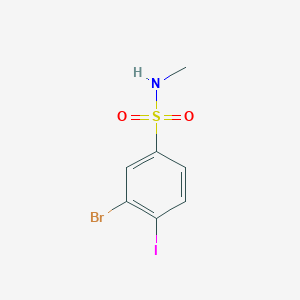
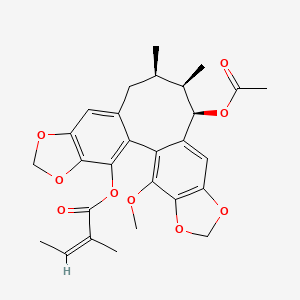
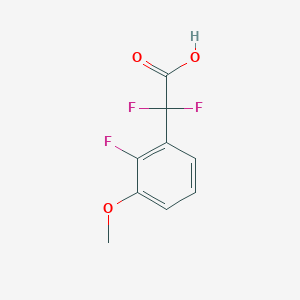
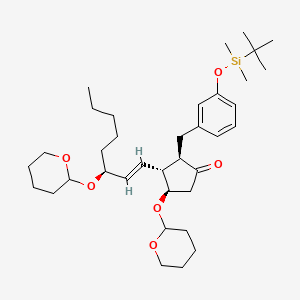
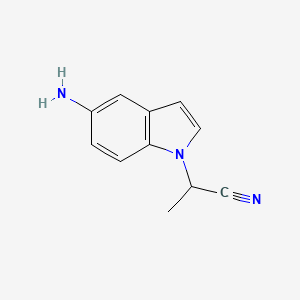
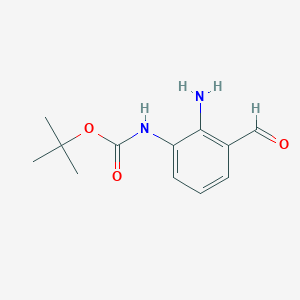
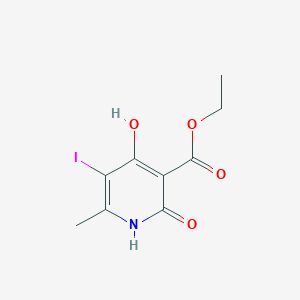
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)
